Bicyclo(3.3.0)octa-2,6-diene
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Overview
Description
1,3a,4,6a-Tetrahydropentalene is an organic compound with the molecular formula C8H10. It is characterized by its unique structure, which includes two five-membered rings and one eight-membered ring
Preparation Methods
The synthesis of 1,3a,4,6a-tetrahydropentalene typically involves specific reaction conditions and reagents. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may vary, but they generally involve similar principles of organic synthesis, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
1,3a,4,6a-Tetrahydropentalene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur under different conditions, with common reagents including halogens and nucleophiles. .
Scientific Research Applications
1,3a,4,6a-Tetrahydropentalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3a,4,6a-tetrahydropentalene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
1,3a,4,6a-Tetrahydropentalene can be compared with other similar compounds, such as:
- 3,3,6-Trimethyl-3,3a,4,6a-tetrahydro-1(2H)-pentalenone
- 4,6-Diisopropyl-1,3-dimethylbenzene
- 3,3’-(3,3a,6,6a-tetrahydropentalene-1,4-diyl)diprop-2-yn-1-ol
- (1E,3aR,6aR)-3,3a,4,6a-tetrahydro-1(2H)-pentalenone semicarbazone
- Dodecahydro-4,6a,9,9-tetramethylphenanthro(2,3-d)(1,3)dioxol-3-one
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of 1,3a,4,6a-tetrahydropentalene.
Properties
IUPAC Name |
1,3a,4,6a-tetrahydropentalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1-3,6-8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHOGTVMWMQIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961798 |
Source
|
Record name | 1,3a,4,6a-Tetrahydropentalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41527-66-6 |
Source
|
Record name | Bicyclo(3.3.0)octa-2,6-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041527666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3a,4,6a-Tetrahydropentalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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